molecular formula C15H6Cl5NO2 B5252708 2,4,5,6,7-Pentachloro-3-(4-hydroxyanilino)inden-1-one

2,4,5,6,7-Pentachloro-3-(4-hydroxyanilino)inden-1-one

Cat. No.: B5252708
M. Wt: 409.5 g/mol
InChI Key: JRQMPPLNNUOHPK-UHFFFAOYSA-N
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Description

2,4,5,6,7-Pentachloro-3-(4-hydroxyanilino)inden-1-one is a synthetic organic compound characterized by its unique structure, which includes multiple chlorine atoms and a hydroxyanilino group attached to an indene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,6,7-Pentachloro-3-(4-hydroxyanilino)inden-1-one typically involves the chlorination of an indene derivative followed by the introduction of the hydroxyanilino group. The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride, and the reactions are usually carried out under controlled temperatures to ensure selective chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions. The hydroxyanilino group can be introduced through a subsequent reaction involving aniline derivatives under catalytic conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

2,4,5,6,7-Pentachloro-3-(4-hydroxyanilino)inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dechlorinated indene derivatives.

    Substitution: Functionalized indene derivatives with various substituents replacing chlorine atoms.

Scientific Research Applications

2,4,5,6,7-Pentachloro-3-(4-hydroxyanilino)inden-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4,5,6,7-Pentachloro-3-(4-hydroxyanilino)inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple chlorine atoms and hydroxyanilino group allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-inden-1-one: A related compound with a similar indene backbone but lacking the extensive chlorination and hydroxyanilino group.

    Indole Derivatives: Compounds with an indole structure that share some biological activities with 2,4,5,6,7-Pentachloro-3-(4-hydroxyanilino)inden-1-one.

Uniqueness

This compound is unique due to its high degree of chlorination and the presence of a hydroxyanilino group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,4,5,6,7-pentachloro-3-(4-hydroxyanilino)inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H6Cl5NO2/c16-9-7-8(10(17)12(19)11(9)18)15(23)13(20)14(7)21-5-1-3-6(22)4-2-5/h1-4,21-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQMPPLNNUOHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C(=O)C3=C2C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H6Cl5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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